3,4-Pyridinedicarboximide

Physicochemical Properties Drug Design Solubility

3,4-Pyridinedicarboximide (Cinchomeronimide; 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione) is a heteroaromatic cyclic imide with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol. It is structurally characterized by a pyridine ring fused to a pyrrole-1,3-dione, placing it within the 5-azaphthalimide class.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 4664-01-1
Cat. No. B189428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Pyridinedicarboximide
CAS4664-01-1
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=O)NC2=O
InChIInChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)7(11)9-6/h1-3H,(H,9,10,11)
InChIKeySJSABZBUTDSWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Pyridinedicarboximide (CAS 4664-01-1) Procurement Guide: A Quantitatively Differentiated Cyclic Imide Building Block


3,4-Pyridinedicarboximide (Cinchomeronimide; 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione) is a heteroaromatic cyclic imide with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol [1]. It is structurally characterized by a pyridine ring fused to a pyrrole-1,3-dione, placing it within the 5-azaphthalimide class. The compound is commercially available from multiple vendors with a typical purity of 97% and is supplied as a white to tan crystalline powder with a melting point of 232-235 °C . Its core utility as a synthetic building block is well-established, especially for generating N-substituted derivatives with diverse pharmacological profiles and as a precursor in the synthesis of pyridine-fused tetraazachlorins [2].

Why Substituting 3,4-Pyridinedicarboximide with Phthalimide or Succinimide Fails: Quantified Physicochemical and Electronic Differences


Substituting 3,4-pyridinedicarboximide with common cyclic imides like phthalimide or succinimide is not a like-for-like exchange due to significant, quantifiable differences in molecular properties that directly impact reaction outcomes and material performance. The introduction of an endocyclic nitrogen atom dramatically alters key molecular descriptors when compared to the all-carbon aromatic system of phthalimide. For instance, the predicted partition coefficient (LogP) for 3,4-pyridinedicarboximide is approximately -0.34 to -0.40 [1], indicating significantly higher hydrophilicity than phthalimide (XLogP3 of 1.1) [2]. This difference dictates solubility and partitioning behavior in biphasic reactions and biological assays, making simple substitution chemically invalid. Furthermore, the pyridine nitrogen provides a distinct, low-pKa (7.80±0.20) coordination site , enabling well-characterized metal-directed self-assembly processes that are fundamentally impossible for its phthalimide counterpart [3].

Quantitative Evidence Guide: Verifiable Differentiation of 3,4-Pyridinedicarboximide from its Closest Analogs


Partition Coefficient (LogP) Comparison of 3,4-Pyridinedicarboximide vs. Phthalimide

3,4-Pyridinedicarboximide exhibits a significantly more hydrophilic character compared to its all-carbon analog, phthalimide. This is quantified by its reported LogP value of -0.34 [1], a stark contrast to the computed XLogP3 of 1.1 for phthalimide [2]. This property is critical for predicting solubility in aqueous reaction media and biological permeability.

Physicochemical Properties Drug Design Solubility

NH-Acidity (pKa) Differentiation of 3,4-Pyridinedicarboximide from Non-Pyridine Cyclic Imides

The acidity of the imide proton is a key reactivity parameter for N-functionalization. 3,4-Pyridinedicarboximide has a predicted pKa of 7.80±0.20 , placing it between phthalimide (pKa 8.3) [1] and succinimide (pKa 9.5) [2]. This hierarchy dictates the base strength required for effective N-alkylation under mild conditions, with the pyridine-containing imide being more easily deprotonated than succinimide at a given pH.

Reactivity Deprotonation N-alkylation

Metal Coordination Capability Enabled by the Endocyclic Pyridine Nitrogen

A defining feature of 3,4-pyridinedicarboximide is its endocyclic pyridine nitrogen, which serves as a competent ligand for metal ions. This property has been exploited in high-fidelity self-sorting assemblies with Zn(II) porphyrins, where the cinchomeronimide group directs supramolecular structure formation through N-Zn coordination. The self-assembly of a specific diporphyrin isomer (R-7in-out) was measured to have an association constant of 2.0 × 10¹⁶ M⁻³ [1]. This metal-binding ability is entirely absent in the structurally analogous but non-heteroaromatic counterparts like phthalimide.

Coordination Chemistry Self-Assembly Supramolecular Chemistry

Distinctive Mass Spectrometric Fragmentation Fingerprint vs. N-Methyl Derivative

For analytical verification, 3,4-pyridinedicarboximide yields a characteristic high-resolution mass spectrometry (HRMS) signature. The molecular ion peak [M]+· is observed at m/z 148.0271 (calc. 148.0273), with a base peak from the loss of HNCO giving a fragment at m/z 105.0222 . This fragmentation pathway is distinct from its N-methyl derivative, which shows a molecular ion at m/z 162.0434 and a unique methyl isocyanate (MeNCO) loss fragment . This differential fragmentation allows for unambiguous identification of the parent imide vs. its alkylated products.

Analytical Chemistry Structural Confirmation Mass Spectrometry

Procurement-Validated Application Scenarios for 3,4-Pyridinedicarboximide


Synthesis of Pyridine-Fused Tetraazaporphyrinoids (TACs) for Photodynamic or Optical Material Research

The compound serves as a direct precursor in the mixed condensation with tetramethylsuccinonitrile and nickel chloride to yield novel 3,4-pyridine-ring-fused tetraazachlorins (TACs), as shown by Makarova et al. [1]. The resulting macrocycles' Q-band absorption spectra are significantly dependent on the fused pyridine core, making this a non-substitutable starting material for exploring the spectroscopic and electrochemical properties of these materials [1].

Construction of Discrete Supramolecular Assemblies via Metal Coordination

The 3,4-pyridinedicarboximide moiety is utilized as a metal-coordination handle. As demonstrated by Kamada et al., its ability to coordinate to Zn(II) porphyrins enables the formation of discrete cyclic trimers, tetramers, and pentamers with exceptionally high association constants (up to >10²⁷ M⁻⁴) [2]. This application is fundamentally unavailable to non-pyridine imides like phthalimide.

Pharmacologically Active N-Substituted Derivative Synthesis

Numerous studies leverage 3,4-pyridinedicarboximide as a key intermediate for the generation of N-aminoalkyl or N-arylpiperazinyl derivatives with antinociceptive and anti-inflammatory activities, as evidenced by in vivo models where specific derivatives showed dose-dependent pain reduction comparable to ketoprofen and lidocaine [3]. The quantitative reactivity parameters for N-functionalization, including its specific pKa value, guide the selective synthesis of these bioactive compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Pyridinedicarboximide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.